molecular formula C19H28N2OS B2601087 2-Phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one CAS No. 2320380-86-5

2-Phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one

Cat. No. B2601087
CAS RN: 2320380-86-5
M. Wt: 332.51
InChI Key: ZBBYMFCYBFHDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as PT-141, is a synthetic peptide that has been developed as a potential treatment for sexual dysfunction. It is a melanocortin receptor agonist that has been shown to stimulate sexual desire and arousal in both men and women.

Scientific Research Applications

Anticancer Activity

The study of sigma ligands, including compounds related to 2-Phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one, has shown promising results in the fight against cancer. Sigma receptors are overexpressed in solid tumors, making them a target for anticancer activities. Analogues of SYA013, a closely related compound, have demonstrated inhibition of several cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Notably, these compounds have shown selective toxicity towards cancer cells compared to normal cells, indicating potential for development as anticancer agents (Asong et al., 2019).

Synthetic Utility in Drug Development

The structural modification of similar diazepane compounds has been explored for their potential in creating new antipsychotic agents. For instance, SYA 013, a homopiperazine analog of haloperidol, has undergone structure-activity relationship studies to understand the impact of structural changes on its binding affinity at dopamine and serotonin receptor subtypes. This research has identified new agents with the potential for further development into antipsychotic medications (Peprah et al., 2012).

Synthesis and Characterization

Research into the synthesis and characterization of related compounds, like 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone, has provided insights into their antiproliferative activity against various human cancer cell lines. This line of investigation has highlighted the potential of these compounds in contributing to the development of new therapeutic agents (Liszkiewicz, 2002).

Anxiolytic Activity

Additionally, derivatives of the compound have been synthesized and tested for their anxiolytic activity, demonstrating the potential for development into new treatments for anxiety disorders. This includes research into the efficacy of different substituents on the tetrahydropyrido[2,3-b][1,4]diazepin core in modulating anxiolytic activity, offering a pathway to more targeted and effective treatments (Liszkiewicz et al., 2006).

properties

IUPAC Name

2-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-2-18(16-7-4-3-5-8-16)19(22)21-11-6-10-20(12-13-21)17-9-14-23-15-17/h3-5,7-8,17-18H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBYMFCYBFHDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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